N-(4-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C10H14N2O4S and a molecular weight of 258.297 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a pyridine ring
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-5-methoxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O4S/c1-15-9-6-11-10(12-17(2,13)14)5-8(9)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
UMVSZYYMVTXZNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 4-cyclopropoxy-5-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
(5-Methoxypyridin-2-yl)methanamine: A related compound with a methanamine group instead of a methanesulfonamide group.
Uniqueness
N-(4-Cyclopropoxy-5-methoxypyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
